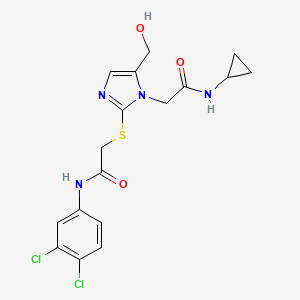

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

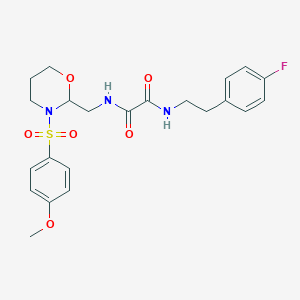

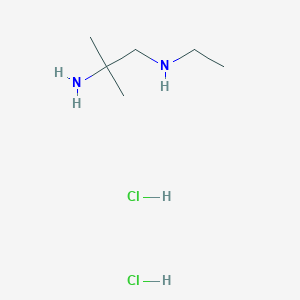

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, commonly known as Boc-GABA, is a synthetic amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-GABA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.

科学的研究の応用

Synthesis of Enantiomerically Pure Compounds

Electrophilic Building Blocks for EPC Synthesis : The study by Zimmermann and Seebach (1987) explores the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds (EPCs). This includes the treatment of 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones with N-bromosuccinimide, yielding products useful for converting into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid. This process highlights the compound's role in synthesizing complex organic structures (Zimmermann & Seebach, 1987).

Development of Biodegradable Polymers

Biocompatible Polymers from Dihydroxybutyric Acid : Research by Tsai, Wang, and Darensbourg (2016) demonstrates the production of biocompatible polymers from (S)-3,4-Dihydroxybutyric acid, a compound related to 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, through copolymerization with carbon dioxide. This study underscores the potential of such compounds in creating environmentally friendly materials with applications in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

Efficient Catalytic Reactions

N-tert-Butoxycarbonylation of Amines : The work by Heydari et al. (2007) highlights the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate. This process is significant for the chemoselective production of N-Boc derivatives, showing the compound's utility in facilitating clean and efficient synthetic pathways (Heydari et al., 2007).

Advanced Material Science Applications

Sensing and Detection Technologies : A study on the terbium metal-organic framework (MOF) associated with 4-(pyridin-3-yloxy)-phthalic acid and oxalic acid by Zhan et al. (2019) illustrates the potential of derivatives of 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid in developing sensitive and recyclable sensors for detecting ions like Al3+ and CO32-. This research indicates the compound's applicability in creating advanced sensing materials for environmental monitoring and analytical chemistry (Zhan et al., 2019).

特性

IUPAC Name |

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVHNZVHLYSEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)